molecular formula C10H15ClO B13806337 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride CAS No. 61175-88-0

3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride

Cat. No.: B13806337
CAS No.: 61175-88-0
M. Wt: 186.68 g/mol
InChI Key: MMJZYLSOVDKRTC-UHFFFAOYSA-N
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Description

3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride is an organic compound with the molecular formula C10H15ClO. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and stability. This compound is often used as an intermediate in organic synthesis due to its reactive carbonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride typically involves the chlorination of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the carboxylic acid with the chlorinating agent in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like alcohols, amines, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Conducted under anhydrous conditions with strong reducing agents.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution.

    3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid: Formed through hydrolysis.

    Alcohols: Formed through reduction.

Scientific Research Applications

3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Serves as a building block for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid: The parent carboxylic acid from which the carbonyl chloride is derived.

    3,3-Dimethylbicyclo[2.2.1]heptane-2-thione: A sulfur analog with different reactivity.

    2,3-Dimethylene-bicyclo[2.2.1]heptane: A structurally similar compound with different functional groups.

Uniqueness

3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which makes it a versatile intermediate in organic synthesis. Its rigid bicyclic structure also imparts stability, making it suitable for various applications in research and industry.

Properties

CAS No.

61175-88-0

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

3,3-dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride

InChI

InChI=1S/C10H15ClO/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h6-8H,3-5H2,1-2H3

InChI Key

MMJZYLSOVDKRTC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1C(=O)Cl)C

Origin of Product

United States

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